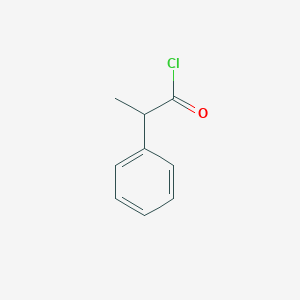

2-Phenylpropanoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTITZRWZUAVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375141 | |

| Record name | 2-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22414-26-2 | |

| Record name | 2-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydratropoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylpropanoyl chloride physical and chemical properties

An In-depth Technical Guide to 2-Phenylpropanoyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound, also known by its synonym hydratropoyl chloride, is a highly reactive acyl chloride that serves as a critical intermediate in the fine chemical and pharmaceutical industries.[1][2] With the chemical formula C₉H₉ClO, this compound is structurally characterized by a propanoyl chloride backbone with a phenyl group attached to the second carbon.[2] Its significance is most pronounced in its role as a key building block for the synthesis of profens, a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The high electrophilicity of the acyl chloride functional group makes it amenable to a wide range of nucleophilic substitution reactions, enabling the construction of complex molecular architectures.[2]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthesis methodologies, key chemical reactions, and critical applications of this compound. It further outlines essential safety and handling protocols to ensure its proper use in a laboratory and industrial setting.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature, recognized by its pungent odor.[1][2] Its high reactivity, particularly its sensitivity to moisture, dictates its handling and storage requirements. The compound is readily soluble in common organic solvents such as dichloromethane, chloroform, and ethanol, but it decomposes upon contact with water.[1][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Phenylpropionyl chloride, Hydratropoyl chloride | [4] |

| CAS Number | 22414-26-2 | [2][5] |

| Molecular Formula | C₉H₉ClO | [1][2][5] |

| Molecular Weight | 168.62 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 98-100 °C (at 15 Torr) | [1] |

| Density | ~1.139 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ethanol, chloroform, dichloromethane; Decomposes in water | [1][3] |

Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2-phenylpropanoic acid (hydratropic acid).[2] This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is common due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.[6]

Causality in Synthesis:

The choice of thionyl chloride as the reagent is strategic. The reaction proceeds via a nucleophilic attack by the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate, which expels a chloride ion and a chlorosulfite group. The subsequent intramolecular delivery of the chloride and elimination of sulfur dioxide and a proton results in the desired acyl chloride. This mechanism is efficient and minimizes side reactions, leading to high yields of the pure product after distillation.

Experimental Protocol: Synthesis from 2-Phenylpropanoic Acid[7]

This protocol describes a laboratory-scale synthesis of (±)-2-phenylpropanoyl chloride.

Materials:

-

(±)-2-Phenylpropanoic acid (7.50 g, 50 mmol)

-

Thionyl chloride (7.14 g, 60 mmol)

-

Carbon tetrachloride (or another suitable inert solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Combine 7.50 g (50 mmol) of (±)-2-phenylpropanoic acid and 7.14 g (60 mmol) of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

-

Add a suitable volume of an inert solvent like carbon tetrachloride.

-

Heat the mixture under reflux for approximately 1 hour. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting pale yellow oil is (±)-2-phenylpropanoyl chloride. Further purification can be achieved by vacuum distillation.[1]

Synthesis Workflow Diagram

Caption: Synthesis of this compound via Chlorination.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is made highly susceptible to nucleophilic attack by the adjacent electron-withdrawing chlorine atom. This renders the compound a versatile acylating agent, primarily undergoing nucleophilic acyl substitution reactions.

General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Chloride Elimination: The carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group, resulting in the formation of a new acylated product.

Key Reactions

-

Hydrolysis: In the presence of water, this compound rapidly hydrolyzes to form 2-phenylpropanoic acid and hydrochloric acid. This reaction underscores its moisture sensitivity and the need for anhydrous storage conditions.[2][3]

-

Esterification: Reaction with an alcohol (R'-OH) yields an ester. This is a standard method for producing various 2-phenylpropanoate esters, which may have applications as fragrances or pharmaceutical intermediates.

-

Amidation: Reaction with ammonia or a primary/secondary amine (R'-NH₂) produces the corresponding amide. This is one of the most critical reactions in drug development, as it allows for the coupling of the 2-phenylpropanoyl scaffold to various amine-containing molecules to create a diverse library of potential drug candidates.[1]

-

Decarbonylation: Under certain conditions, this compound can eliminate the carbonyl group (C=O) to yield phenylacetaldehyde.[2][7]

Reactivity Diagram

Caption: Key Nucleophilic Substitution Reactions.

Applications in Research and Drug Development

The primary utility of this compound lies in its function as a precursor for synthesizing more complex molecules.

-

Pharmaceutical Synthesis: Its most notable application is in the synthesis of NSAIDs like ketoprofen and ibuprofen. The 2-phenylpropanoic acid moiety is the core pharmacophore responsible for the anti-inflammatory activity of these drugs. By using the highly reactive acyl chloride, pharmaceutical chemists can efficiently couple this core structure to other molecular fragments to produce the final active pharmaceutical ingredient (API).[2]

-

Organic Synthesis Intermediate: Beyond NSAIDs, it serves as a versatile building block for a wide array of organic compounds. Its ability to readily form esters and amides makes it valuable in creating libraries of compounds for screening in drug discovery programs.[1][2] It is also used in the synthesis of peptides, coumarin compounds, and other fine chemicals.[1]

-

Chemical Research: In academic and industrial research, this compound is used to explore new synthetic methods and study reaction mechanisms, particularly in areas like asymmetric synthesis where controlling stereochemistry is crucial.[2]

Safety, Handling, and Storage

Due to its corrosive and reactive nature, strict safety protocols must be followed when handling this compound.[3]

Table 2: GHS Hazard Information

| Hazard | Description | Precautionary Statement Codes |

| Corrosion | H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |

| Acute Toxicity | H331/H332: Toxic or harmful if inhaled. | P261, P271, P304+P340, P310 |

| Other Hazards | Lachrymator; reacts violently with water. | P210, P233 |

Handling Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of its toxic and irritating vapors.[10] Eyewash stations and safety showers must be readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[8][10]

-

Dispensing: Use glass or Teflon-lined equipment. Avoid contact with metals that may be susceptible to corrosion.

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][10] A recommended storage temperature is 2-8°C.[1]

-

Container: Keep in a tightly sealed, corrosion-resistant container. The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

-

Incompatibilities: Store separately from incompatible materials, including water, alcohols, amines, strong bases, and oxidizing agents.[10]

First-Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]

Conclusion

This compound is a cornerstone chemical intermediate whose high reactivity is harnessed for the synthesis of a multitude of valuable compounds. Its role as a key precursor to the profen class of NSAIDs highlights its importance in the pharmaceutical industry. While its utility is vast, its hazardous and corrosive properties demand rigorous adherence to safety and handling protocols. A thorough understanding of its chemistry, synthesis, and safety is paramount for any researcher or scientist aiming to utilize this powerful synthetic tool.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 2-METHYL-2-PHENYLPROPANOYL CHLORIDE. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12369086, 2-Methyl-2-phenylpropanoyl chloride. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (±)-2-phenylpropionic acid chloride. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrocinnamoylchloride, 98%. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 22414-26-2 [smolecule.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 22414-26-2 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. biosynth.com [biosynth.com]

- 8. 22414-26-2|this compound|BLD Pharm [bldpharm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

2-Phenylpropanoyl chloride CAS number and synonyms

An In-depth Technical Guide to 2-Phenylpropanoyl Chloride: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal acyl chloride intermediate in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where its reactive nature is harnessed for the construction of complex molecular architectures. We will delve into its fundamental properties, synthesis protocols, reaction mechanisms, and critical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

This compound, also known by several synonyms, is a cornerstone reagent for introducing the 2-phenylpropanoyl moiety into a molecule. Its identity is unequivocally established by its CAS (Chemical Abstracts Service) number, which serves as a universal identifier.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 22414-26-2 | [1][2] |

| Molecular Formula | C₉H₉ClO | [1][3] |

| Molecular Weight | 168.62 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| InChI Key | FOTITZRWZUAVPH-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C1=CC=CC=C1)C(=O)Cl |[3] |

Synonyms: A comprehensive understanding of its nomenclature is crucial for literature searches and procurement. Common synonyms include:

-

(±)-2-Phenylpropionic acid chloride[4]

-

Hydratropoyl chloride[4]

-

α-Methylbenzeneacetyl chloride[1]

-

alpha-Phenylpropionic acid chloride[4]

The physical and chemical properties of this compound dictate its handling, reaction conditions, and storage. It is a moisture-sensitive compound, a critical consideration for its use in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Pungent, irritating | [1][3] |

| Boiling Point | 98-100 °C at 15 Torr | [1] |

| Density | ~1.139 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform, dichloromethane) | [1] |

| Reactivity | Reacts violently with water; moisture sensitive |[5][6] |

Synthesis: From Carboxylic Acid to Acyl Chloride

The most prevalent and reliable method for the laboratory-scale preparation of this compound is the chlorination of its corresponding carboxylic acid, 2-phenylpropanoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.

The causality behind this choice lies in the mechanism: thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent intramolecular nucleophilic attack by the chloride ion results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas.

Experimental Protocol: Thionyl Chloride-Mediated Chlorination[5][6]

This protocol describes a self-validating system where the progress and completion of the reaction can be monitored by the cessation of gas evolution.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride product.

-

Reagent Charging: Charge the flask with (±)-2-phenylpropanoic acid (1.0 equivalent) and a suitable solvent such as carbon tetrachloride or toluene.[4]

-

Thionyl Chloride Addition: Slowly add thionyl chloride (1.2 equivalents) to the flask.[4] The reaction is often exothermic, and controlled addition is necessary.

-

Reaction Execution: Heat the mixture to reflux for approximately 1-2 hours.[4] The reaction is complete when the evolution of gases ceases.

-

Workup and Purification: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure (rotary evaporation).[4] The resulting crude this compound, a pale yellow oil, can be purified by vacuum distillation to obtain the final product with high purity.[1]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Core Mechanisms

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon, which is rendered more so by the inductive effect of the adjacent chlorine atom. This makes it an excellent substrate for nucleophilic acyl substitution reactions.[3][6]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to reform the carbonyl double bond.

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions:

-

Hydrolysis: Reacts readily, often violently, with water to form 2-phenylpropanoic acid and hydrochloric acid. This underscores the need for anhydrous conditions during its use.[3][5][6]

-

Esterification: Reaction with alcohols yields the corresponding esters, a common transformation in the synthesis of bioactive molecules.

-

Amidation: Reaction with primary or secondary amines produces amides. This is a fundamental bond-forming reaction in the synthesis of many pharmaceuticals.

-

Decarbonylation: Under certain conditions, this compound can eliminate the carbonyl group to form other products, such as phenylacetaldehyde.[3]

-

Friedel-Crafts Acylation: The positional isomer, 3-phenylpropanoyl chloride, undergoes intramolecular Friedel-Crafts acylation to form a bicyclic ketone, demonstrating a reaction pathway available to related structures.[7]

Applications in Drug Development and Scientific Research

This compound is not merely a laboratory curiosity; it is a valuable building block in the synthesis of commercially and therapeutically important compounds. The inclusion of chlorine atoms in drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[8][9]

-

Pharmaceutical Intermediate: It serves as a precursor for a variety of drugs and chemical substances.[1] Its structure is a component of molecules designed as inhibitors of enzymes like human butyrylcholinesterase.[6] It is also used in the synthesis of phenylacetic acid, another important pharmaceutical intermediate.[3][10]

-

Analytical Chemistry: The chiral forms of this compound are instrumental as derivatizing agents. They react with chiral molecules like amino acids or dopamine, creating diastereomers that can be separated and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6] This is vital for metabolic studies and neuropharmacology.

-

Organic Synthesis: Beyond specific drug targets, it is a versatile reagent for introducing the 2-phenylpropanoyl group in the development of new synthetic methodologies and for exploring reaction mechanisms.[3]

Safety, Handling, and Storage

The high reactivity of this compound necessitates stringent safety protocols. It is classified as a corrosive and irritant compound.[3]

Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[3][11]

-

Respiratory Irritant: Vapors are pungent and can irritate the respiratory tract.[1][11]

-

Lachrymator: Causes tearing upon exposure.[3]

Mandatory Safety Protocols:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[5][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][12]

-

Handling: Avoid all contact with skin, eyes, and clothing.[5] Do not breathe the vapors. Use spark-proof tools and ground all equipment to prevent static discharge.[5]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[5]

-

Skin: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][12]

-

Storage: Store in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials such as water and strong oxidizing agents.[1][13] The container must be kept tightly closed to prevent moisture ingress, which leads to decomposition.

Conclusion

This compound is a highly reactive and versatile chemical reagent with significant utility in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals. Its value is derived from the electrophilic nature of its acyl chloride group, allowing for efficient construction of C-O and C-N bonds. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, enables chemists to effectively leverage this compound in the development of novel and complex molecules.

References

-

This compound. (2024). ChemBK. [Link]

-

2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086. PubChem, National Institutes of Health. [Link]

-

Synthesis of (±)-2-phenylpropionic acid chloride. PrepChem.com. [Link]

-

3-Phenylpropanoyl chloride (C6H5CH2CH2COCl) reacts with AlCl3 to give a single product A. Homework.Study.com. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 22414-26-2|this compound|BLD Pharm [bldpharm.com]

- 3. Buy this compound | 22414-26-2 [smolecule.com]

- 4. prepchem.com [prepchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biosynth.com [biosynth.com]

- 11. 2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. fishersci.com [fishersci.com]

Reactivity of 2-Phenylpropanoyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Phenylpropanoyl Chloride with Nucleophiles

Abstract

This compound is a highly versatile acylating agent utilized in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and fine chemical industries. Its reactivity is characterized by the electrophilic nature of its carbonyl carbon, which is susceptible to attack by a broad spectrum of nucleophiles. This guide provides a detailed technical examination of the core reactivity of this compound. We will explore the governing principles of nucleophilic acyl substitution, the modulating effects of steric and electronic factors inherent to its structure, and provide validated, step-by-step experimental protocols for its reaction with key classes of nucleophiles, including amines and alcohols.

Core Concepts: The Foundation of Reactivity

The chemical behavior of this compound is fundamentally governed by the electronic properties of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-oxygen and carbon-chlorine bonds, rendering the carbonyl carbon significantly electron-deficient (electrophilic) and thus a prime target for nucleophilic attack.[1][2]

The predominant reaction pathway is a nucleophilic addition-elimination mechanism.[1][3][4] This process occurs in two distinct stages:

-

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[5][6]

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a stable leaving group, resulting in the formation of a new acyl compound.[5][6]

This overall sequence results in the substitution of the chloride with the attacking nucleophile.[2]

Caption: General mechanism of nucleophilic acyl substitution.

Modulating Factors: Steric and Electronic Effects

While the acyl chloride group dictates the fundamental reactivity, the unique structure of this compound introduces specific steric and electronic factors that modulate its behavior.

-

Electronic Effects: The phenyl group is generally considered electron-withdrawing via an inductive effect, which can slightly enhance the electrophilicity of the carbonyl carbon. However, its potential for resonance donation is minimal as it is not directly conjugated with the carbonyl group. The primary electronic drivers remain the oxygen and chlorine atoms.[7]

-

Steric Hindrance: The presence of a methyl group on the alpha-carbon (the carbon adjacent to the carbonyl) introduces steric bulk. This hindrance can decrease the rate of reaction compared to less substituted acyl chlorides like propanoyl chloride, particularly when reacting with bulky nucleophiles.[8][9][10] This is a critical consideration in experimental design, as reactions may require slightly elevated temperatures or longer reaction times to achieve completion.

Reactivity with Common Nucleophiles

Reaction with Amines: Synthesis of Amides

The reaction of this compound with primary or secondary amines is a robust and efficient method for forming N-substituted amides. The reaction is typically rapid and highly exothermic.[11][12]

Mechanism: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon.[12] The reaction produces hydrogen chloride (HCl) as a byproduct. Since amines are basic, the generated HCl will react with any unreacted amine to form an ammonium salt, effectively removing it from the reaction. To prevent this and drive the reaction to completion, at least two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl.[11]

Alternatively, and more efficiently, an inexpensive auxiliary base such as pyridine or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA) is added to the reaction mixture to act as an HCl scavenger.[13] This approach, known as the Schotten-Baumann reaction , is common in amide synthesis.[14][15]

Table 1: Summary of Reactions with Nucleophiles

| Nucleophile Class | Reagent Example | Product Type | Typical Conditions | Key Considerations |

|---|---|---|---|---|

| Primary Amine | Benzylamine | N-Benzyl-2-phenylpropanamide | Anhydrous DCM, TEA, 0 °C to RT | Exothermic reaction; requires a base to neutralize HCl.[13] |

| Alcohol | Ethanol | Ethyl 2-phenylpropanoate | Anhydrous solvent (e.g., ether), Pyridine, 0 °C to RT | Vigorous reaction; requires a base to scavenge HCl.[4][6] |

| Water | H₂O | 2-Phenylpropanoic Acid | Spontaneous on contact with moisture | Undesirable side reaction; necessitates anhydrous conditions for other syntheses.[16][17] |

Reaction with Alcohols: Synthesis of Esters

Alcohols react with this compound to form esters in a process known as alcoholysis.[18] The reaction is vigorous and, like amidation, produces steamy fumes of hydrogen chloride.[4][6]

Mechanism: The lone pair of electrons on the alcohol's oxygen atom initiates the nucleophilic attack on the carbonyl carbon.[4] The reaction is generally faster and more efficient than Fischer esterification (reacting a carboxylic acid with an alcohol under acidic catalysis) because the acyl chloride is significantly more reactive and the reaction is irreversible.[16][18] To neutralize the HCl byproduct, a weak, non-nucleophilic base like pyridine is typically added. Pyridine not only prevents the buildup of acid but can also act as a nucleophilic catalyst, further accelerating the reaction.

Reaction with Water: Hydrolysis

This compound reacts readily, often violently, with water in a hydrolysis reaction to form 2-phenylpropanoic acid and HCl.[17][19]

Mechanism: Water acts as the nucleophile.[17] Due to the high reactivity of acyl chlorides, this reaction is often spontaneous upon exposure to atmospheric moisture.[16] This sensitivity is the primary reason why this compound must be handled under anhydrous (moisture-free) conditions and stored in a tightly sealed container in a dry environment. Hydrolysis is a major competing side reaction in both amidations and esterifications if the reagents or solvents are not properly dried.[16]

Experimental Protocols & Methodologies

Safety Precautions: this compound is a corrosive and lachrymatory compound.[20] It is moisture-sensitive and reacts with water to produce corrosive HCl gas.[16][19] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[20]

Protocol 1: Synthesis of N-Benzyl-2-phenylpropanamide (Amidation)

This protocol details the synthesis of a secondary amide using Schotten-Baumann conditions.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for a typical amidation reaction.

Protocol 2: Synthesis of Ethyl 2-phenylpropanoate (Esterification)

This protocol describes the esterification of an alcohol using pyridine as a catalyst and base.

Materials:

-

This compound

-

Ethanol, absolute

-

Pyridine, anhydrous

-

Diethyl ether, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, combine absolute ethanol (1.5 eq) and anhydrous pyridine (1.2 eq) in anhydrous diethyl ether. Cool the mixture to 0 °C.

-

Acyl Chloride Addition: Add this compound (1.0 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will form. Causality: Pyridine acts as a base to neutralize the HCl produced, preventing side reactions and driving the equilibrium towards the product.[16]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until the reaction is complete (monitored by TLC).

-

Workup: Filter the mixture to remove the pyridinium hydrochloride precipitate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with cold 1 M HCl (to remove any remaining pyridine), water, and brine.

-

Drying and Concentration: Dry the ethereal solution over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude ester can be purified by vacuum distillation.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is dominated by the principles of nucleophilic acyl substitution. Its reactions with common nucleophiles like amines and alcohols are efficient and high-yielding, providing direct routes to amides and esters, respectively. A thorough understanding of the underlying mechanisms, the influence of steric hindrance from the α-methyl group, and the critical need for anhydrous conditions are paramount for achieving optimal outcomes in a research and drug development setting. The protocols described herein provide a self-validating framework for the reliable application of this versatile reagent.

References

-

ChemSafety. (n.d.). Material Safety Data Sheets 2-METHYL-2-PHENYLPROPANOYL CHLORIDE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Retrieved from [Link]

-

Revisions. (n.d.). Organic Chemistry Revision Sheets. Retrieved from [Link]

-

Uwai, K., et al. (2009). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. PubMed. Retrieved from [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and alcohols. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]

-

Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Clark, J. (n.d.). Preparation of esters. Chemguide. Retrieved from [Link]

-

Filo. (2024). A mechanism for the reaction of propanoyl chloride with 2 moles of phenyl. Retrieved from [Link]

-

Revision Sheets. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]

-

Chemical Research in Toxicology. (2009). Electronic and Steric Descriptors Predicting the Reactivity of Aralkyl Carboxylic Acid 1-β-O-Acyl Glucuronides. Retrieved from [Link]

-

Chem Help ASAP. (2019). Synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). US3772389A - Process for the synthesis of phenyl esters.

-

ResearchGate. (2018). (PDF) Synthesis of natural phenylpropanoid esters via conventional chemical reactions. Retrieved from [Link]

-

ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

-

Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]

-

Chem Help ASAP. (2019). Synthesis of esters from acid chlorides. YouTube. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

University of California, Davis. (n.d.). Hydrolysis. Retrieved from [Link]

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

-

Wyzant. (2016). Reaction of amines. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from [Link]

-

UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]

-

The Lucas Channel. (2021). Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]

-

Aaron's Chem Videos. (2020). Hydrolysis of an acid chloride. YouTube. Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. Amide Synthesis [fishersci.se]

- 14. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. savemyexams.com [savemyexams.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. This compound [chembk.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Phenylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Phenylpropanoyl chloride (also known as hydratropoyl chloride) is a reactive acyl chloride and a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules. Its utility is intrinsically linked to its high reactivity, which also presents significant challenges regarding its stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols to ensure its integrity, and analytical methods for assessing its purity over time. As a chiral molecule with an acidic alpha-proton, special consideration is given to the propensity for both hydrolysis and racemization.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor, characteristic of acyl chlorides.[1] It is soluble in a variety of organic solvents such as chloroform and dichloromethane.[1] Its high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 98-100 °C at 15 Torr | ChemSpider |

Primary Degradation Pathways

The stability of this compound is primarily compromised by two key chemical transformations: hydrolysis and racemization. Understanding the mechanisms behind these processes is critical for implementing effective storage and handling strategies.

Hydrolysis: The Ubiquitous Threat

Like all acyl chlorides, this compound is highly susceptible to hydrolysis, reacting readily with water to form 2-phenylpropanoic acid and hydrochloric acid (HCl). This reaction is often rapid and exothermic.

Mechanism of Hydrolysis:

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion and deprotonation to yield the carboxylic acid and HCl.

Caption: Mechanism of this compound hydrolysis.

The presence of HCl as a byproduct can further catalyze the hydrolysis and potentially influence other degradation pathways, such as racemization.

Racemization: Compromising Stereochemical Integrity

This compound possesses a chiral center at the α-carbon. The presence of a hydrogen atom on this carbon makes it susceptible to racemization, particularly under acidic or basic conditions.[2] This is a critical consideration when the enantiomeric purity of the material is essential for its intended application.

Mechanism of Racemization:

Racemization can occur via the formation of a planar enol or enolate intermediate.

-

Acid-Catalyzed Racemization: In the presence of an acid (such as HCl generated from hydrolysis), the carbonyl oxygen can be protonated, increasing the acidity of the α-hydrogen. Tautomerization to the planar enol form, followed by non-stereoselective reprotonation, leads to a mixture of both enantiomers.

-

Base-Promoted Racemization: A base can abstract the α-proton to form a planar enolate. Reprotonation from either face of the enolate results in racemization.

Caption: Workflow for handling this compound.

Analytical Methods for Purity and Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for long-term storage or when used in sensitive applications. A combination of chromatographic and spectroscopic techniques is recommended.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick method to check for the presence of the hydrolysis product, 2-phenylpropanoic acid. The appearance or increase of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretch are indicative of hydrolysis. The C=O stretch for the acyl chloride is typically found at a higher wavenumber (around 1785-1815 cm⁻¹) compared to the corresponding carboxylic acid (around 1700-1725 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and quantify impurities. The presence of 2-phenylpropanoic acid can be detected by the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) and changes in the chemical shifts of the α-proton and methyl group.

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| Acyl Chloride (R-COCl) | α-H: ~3.5-4.5 (quartet) | C=O: ~170-175 |

| Carboxylic Acid (R-COOH) | α-H: ~3.5-4.5 (quartet) | C=O: ~175-185 |

| COOH: >10 (broad singlet) |

Chromatographic Analysis

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) is a suitable method for assessing the purity of the volatile this compound. The formation of the less volatile 2-phenylpropanoic acid can be monitored over time.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric purity (enantiomeric excess, ee%) of this compound. Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active chiral resolving agent may be necessary for sensitive detection. [3]Alternatively, a chiral stationary phase (CSP) that can directly resolve the enantiomers can be employed. [4][5] Protocol for Enantiomeric Purity Assessment by Chiral HPLC (General Approach):

-

Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) to find a suitable column for separation.

-

Mobile Phase Optimization: Optimize the mobile phase composition (typically a mixture of hexane and an alcohol like isopropanol) to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase. A racemic standard should be used for method development.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a suitable detector (e.g., UV).

-

Quantification: Calculate the enantiomeric excess from the peak areas of the two enantiomers.

Material Compatibility

The choice of storage and handling materials is critical to prevent contamination and degradation.

-

Recommended: Glass, Polytetrafluoroethylene (PTFE). PTFE shows excellent resistance to a wide range of chemicals, including acyl chlorides. [6][7][8][9]* To be Avoided: Many plastics and elastomers can be degraded by reactive chemicals like acyl chlorides. It is crucial to verify the compatibility of any plastic or rubber components (e.g., septa, tubing) that may come into contact with this compound. Polypropylene and polyethylene may have limited resistance.

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. The primary degradation pathways of hydrolysis and racemization can be effectively mitigated by the stringent exclusion of moisture and the careful control of storage and handling conditions. Implementing robust protocols, including storage under an inert atmosphere, the use of appropriate inert materials like PTFE, and regular monitoring of purity using suitable analytical techniques, will ensure the integrity and reliability of this important chiral reagent. While specific quantitative stability data for this compound is not widely published, the principles and protocols outlined in this guide provide a strong framework for its safe and effective management in a laboratory setting.

References

-

Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). Retrieved from [Link]

- Gutch, P. K., & Singh, B. (2011). Thermal analysis of interaction between 2-PAM chloride and various excipients in some binary mixtures by TGA and DSC. Journal of Thermal Analysis and Calorimetry, 111(3).

-

Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

-

Lijun, Z., Shunpeng, S., Hongping, W., & Shaowu, W. (2009). Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry. Retrieved from [Link]

-

Polyfluor. (n.d.). Chemical resistance, PTFE. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility. Retrieved from [Link]

- Google Patents. (n.d.). Racemization of optically active 2-substituted phenyl glycine esters.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Foxx Life Sciences India. (n.d.). PTFE and Teflon Chemical Compatibility Chart. Retrieved from [Link]

- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.

-

The Lab Depot. (n.d.). Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart. Retrieved from [Link]

- Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1618.

-

ETO Sterilizer. (n.d.). PTFE and Teflon Chemical Compatibility Chart. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 7.4 Kinetics. Retrieved from [Link]

- Gámez, E., et al. (2014). Thermal stability of choline chloride based deep eutectic solvents.

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Retrieved from [Link]

-

Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum data for the 2-PAM-Cl. Retrieved from [Link]

-

Reddit. (2023). Drying agents for Acyl halides. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenoxypropionyl chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]

- Google Patents. (n.d.). RACEMIZATION OF OPTICALLY ACTIVE 2-SUBSTITUTED PHENYLGLYCIN ESTERS.

-

LibreTexts Chemistry. (2020). 23.4: Alpha Halogenation of Carbonyls. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]

- Kumar, V., & Singh, P. (2014). Role of Racemization in Optically Active Drugs Development. Journal of Pharmaceutical Sciences and Research, 6(1), 1-4.

- Bach, T., & Hehn, J. P. (2011). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Chemistry–A European Journal, 17(17), 4642-4648.

-

Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrum of stereochemical stability for atropisomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis rate constants for two carboxylic acid esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenepropanoyl chloride. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]

- Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891.

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance. Retrieved from [Link]

- Holownia, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1034-1046.

Sources

- 1. chembk.com [chembk.com]

- 2. aklectures.com [aklectures.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. calpaclab.com [calpaclab.com]

- 7. foxxlifesciences.in [foxxlifesciences.in]

- 8. PTFE and Teflon Chemical Compatibility Chart [abfindia.co.in]

- 9. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]

An In-depth Technical Guide to α-Methyl-benzeneacetyl Chloride for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Chiral Building Block

In the landscape of pharmaceutical synthesis and fine chemical engineering, certain molecules stand out for their versatility and pivotal role in the creation of high-value compounds. α-Methyl-benzeneacetyl chloride, systematically known as 2-phenylpropanoyl chloride, is one such molecule. Its significance lies not only in its reactive acyl chloride functionality but, more critically, in its inherent chirality. The stereochemical configuration at the α-carbon profoundly dictates the biological activity of the downstream products, a crucial consideration in modern drug development. This guide aims to provide a comprehensive technical overview of α-methyl-benzeneacetyl chloride, from its fundamental properties and synthesis to its critical applications, with a focus on delivering practical, field-proven insights for the discerning scientific professional.

Part 1: Core Molecular Profile

α-Methyl-benzeneacetyl chloride is a colorless to pale yellow liquid with a pungent odor, characteristic of acyl chlorides.[1] Its molecular structure features a phenyl group and a chlorine atom attached to a propanoyl backbone, with a methyl group at the alpha position to the carbonyl group. This arrangement gives rise to a chiral center, a feature of paramount importance in its applications.

Structural Formula:

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Boiling Point | 98-100 °C @ 15 Torr[1] |

| Density | 1.139 g/cm³ (predicted)[1] |

| CAS Number | 22414-26-2 |

Part 2: Synthesis and Purification: A Self-Validating Protocol

The most prevalent and reliable method for the laboratory-scale synthesis of α-methyl-benzeneacetyl chloride is the chlorination of its corresponding carboxylic acid, 2-phenylpropanoic acid. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis of Racemic α-Methyl-benzeneacetyl Chloride

Objective: To synthesize α-methyl-benzeneacetyl chloride from 2-phenylpropanoic acid using thionyl chloride.

Materials:

-

2-Phenylpropanoic acid (1.0 eq)

-

Thionyl chloride (1.2-1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Dry glassware (round-bottom flask, reflux condenser with a drying tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, dissolve 2-phenylpropanoic acid in an anhydrous solvent.

-

Reagent Addition: Slowly add thionyl chloride to the stirred solution at room temperature. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas; therefore, this step must be performed in a well-ventilated fume hood.

-

Reaction Monitoring: After the initial effervescence subsides, gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure. The crude α-methyl-benzeneacetyl chloride is then purified by fractional distillation under reduced pressure.[2][3][4]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The use of dry glassware and anhydrous solvents is imperative to prevent the reversion of the product to the starting carboxylic acid.

-

Stoichiometry: A slight excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid.

-

Gaseous Byproducts: The choice of thionyl chloride is strategic; the gaseous byproducts, SO₂ and HCl, are easily removed from the reaction mixture, simplifying the purification process.[2]

Diagram: Synthesis of α-Methyl-benzeneacetyl Chloride

Caption: Synthesis of α-methyl-benzeneacetyl chloride.

Part 3: The Criticality of Chirality in Drug Development

The pharmacological significance of α-methyl-benzeneacetyl chloride is intrinsically linked to its stereochemistry. The "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are derivatives of 2-arylpropanoic acids. For these drugs, the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is often less active or can cause undesirable side effects.[5][6] Therefore, the synthesis of enantiomerically pure profens is a primary objective in pharmaceutical manufacturing.

This necessitates the use of enantiomerically pure α-methyl-benzeneacetyl chloride or its precursor, 2-phenylpropanoic acid. Two main strategies are employed to achieve this:

-

Chiral Resolution: This involves separating the enantiomers of racemic 2-phenylpropanoic acid. A common method is the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine. These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[7]

-

Asymmetric Synthesis: This approach aims to directly synthesize the desired (S)-enantiomer of 2-phenylpropanoic acid or a related precursor. This can be achieved using chiral catalysts or enzymes.[6]

Diagram: The Role of Chirality in Profen Activity

Caption: Differential biological activity of profen enantiomers.

Part 4: Spectroscopic Characterization - A Guide to Interpretation

Accurate structural elucidation and purity assessment of α-methyl-benzeneacetyl chloride are critical. The following provides a guide to the expected spectroscopic data.

¹H NMR Spectroscopy:

-

Aromatic Protons: A multiplet in the region of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Methine Proton: A quartet at approximately δ 4.0 ppm due to the proton at the α-position, coupled to the three methyl protons.

-

Methyl Protons: A doublet at approximately δ 1.6 ppm, corresponding to the three protons of the methyl group, coupled to the methine proton.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal around δ 173 ppm.

-

Aromatic Carbons: Signals in the range of δ 127-140 ppm.

-

Methine Carbon: A signal around δ 60 ppm.

-

Methyl Carbon: A signal around δ 22 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, characteristic absorption band for the acyl chloride carbonyl group will appear at a high wavenumber, typically around 1785-1815 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 650-850 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the benzene ring will also be present.

Mass Spectrometry:

The mass spectrum will show a molecular ion peak (M⁺) at m/z 168. The isotopic peak at M+2, with an intensity of about one-third of the molecular ion peak, is characteristic of the presence of a single chlorine atom.[8] Common fragmentation patterns for acyl chlorides include the loss of the chlorine atom and the loss of the carbonyl group.[9][10]

Part 5: Application in Pharmaceutical Synthesis: The Case of Ibuprofen

While the large-scale industrial synthesis of ibuprofen has evolved to more efficient "green" methods, the use of α-methyl-benzeneacetyl chloride derivatives remains a fundamentally important transformation in medicinal chemistry. For instance, the synthesis of ibuprofen can be conceptually understood through a pathway involving the acylation of isobutylbenzene. A more direct application of α-methyl-benzeneacetyl chloride is in the synthesis of ibuprofen derivatives and other profens.

For example, ibuprofen itself can be converted to its acyl chloride, 2-(4-isobutylphenyl)propanoyl chloride, by reaction with thionyl chloride.[11] This highly reactive intermediate can then be used to synthesize various ibuprofen prodrugs and derivatives with modified pharmacokinetic properties.

Diagram: Conceptual Synthesis of an Ibuprofen Derivative

Caption: Synthesis of ibuprofen derivatives via the acyl chloride.

Conclusion: A Versatile and Indispensable Reagent

α-Methyl-benzeneacetyl chloride is more than just a chemical intermediate; it is a gateway to a class of pharmaceuticals that have had a profound impact on global health. A thorough understanding of its synthesis, purification, stereochemistry, and reactivity is essential for any researcher or professional involved in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a robust foundation for the effective and safe utilization of this versatile chiral building block.

References

-

Clark, J. (2023). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Kilburg, M., & Silver, R. (2019). Ibuprofen Synthesis. Synaptic - Central College. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Safrole. (n.d.). Ibuprofen Properties, Reactions and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

-

MDPI. (2017). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

-

Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

- Google Patents. (n.d.). Method for purifying acid chlorides.

-

An-Najah Staff. (n.d.). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-chloro-3-phenylpropanoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpropanol. PubChem. Retrieved from [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Study Prep. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

-

SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1- propanol HCl (1a). Retrieved from [Link]

- Unknown. (n.d.). Mass Spectrometry: Fragmentation.

- Unknown. (n.d.). 1H-NMR.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0269148). Retrieved from [Link]

-

NIST. (n.d.). Benzenepropanoyl chloride. WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propanoyl chloride, 2-methyl-. WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpropanal. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

NIST. (n.d.). Benzenepropanoyl chloride. WebBook. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. whitman.edu [whitman.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. safrole.com [safrole.com]

An In-Depth Technical Guide to the Hazards and Safety Precautions for 2-Phenylpropanoyl Chloride

Foreword: A Proactive Approach to a Reactive Reagent

2-Phenylpropanoyl chloride, a valuable acylating agent in the synthesis of pharmaceuticals and other complex organic molecules, demands a comprehensive understanding of its hazardous properties to ensure the safety of laboratory personnel and the integrity of research. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing in-depth, field-proven insights into the causality behind its hazards and the logic underpinning recommended safety protocols. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to handle this reactive compound with the respect and diligence it requires.

Physicochemical Properties and Identification

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 22414-26-2 | [1][2] |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | 98-100 °C at 15 Torr | [3] |

| Solubility | Soluble in many organic solvents such as ethanol, chloroform, and dichloromethane. Reacts violently with water. | [3][4] |

GHS Hazard Profile and Toxicological Assessment

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its primary dangers.

GHS Classification:

-

Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[1]

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Tract Irritation): May cause respiratory irritation.[1]

Toxicological Data:

-

Inhalation: Vapors are irritating to the respiratory tract.[3] Inhalation of high concentrations may cause lung edema, with symptoms potentially being delayed.[5] The pungent odor should serve as a critical warning sign of exposure.

-

Skin Contact: As a corrosive substance, direct contact can cause severe skin burns.[1] The reaction with moisture on the skin will produce hydrochloric acid, leading to chemical burns.

-

Eye Contact: Direct contact with the liquid or its vapors can cause severe eye damage, including burns and potential blindness.[1][6]

-

Ingestion: Ingestion is highly dangerous and will cause corrosive injury to the mouth, throat, and stomach.[5]

Chemical Reactivity and Associated Hazards

The reactivity of this compound is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This high degree of reactivity is the root of many of its associated hazards.

Hydrolysis: The Primary Incompatibility

This compound reacts vigorously with water, including atmospheric moisture, in an exothermic reaction to produce 2-phenylpropanoic acid and corrosive hydrogen chloride (HCl) gas.[4][7] This reaction is a critical safety consideration, as the release of HCl gas can cause severe respiratory irritation and damage to equipment.

Caption: Reaction of this compound with water.

The mechanism of this reaction involves a nucleophilic addition-elimination pathway, where the water molecule acts as the nucleophile.[8]

Incompatibilities

Beyond water, this compound is incompatible with a range of substances:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[2]

-

Alcohols: Reacts to form esters, a reaction that is also exothermic.[9]

-

Amines: Reacts to form amides, another exothermic process.[9]

-

Bases: Strong bases can deprotonate the alpha-carbon, potentially leading to side reactions.

-

Metals: In the presence of moisture, the generated hydrochloric acid will be corrosive to many metals.[5]

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release toxic and corrosive fumes.[2] Based on studies of similar acyl chlorides, the primary decomposition pathway is likely to be the elimination of hydrogen chloride, followed by further breakdown of the resulting ketene.[10] In the event of a fire, carbon oxides (CO, CO₂) and hydrogen chloride gas will be produced.[2]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when working with this compound.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of its vapors and any released HCl gas.[4]

-

Inert Atmosphere: For reactions sensitive to moisture, the use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent contact with this corrosive chemical.

| PPE Component | Specifications | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[11] | Protects against splashes of the liquid and exposure to its vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Prevents skin contact and chemical burns. |

| Body Protection | A lab coat and, for larger quantities, a chemical-resistant apron.[11] | Provides a barrier against spills and splashes. |

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

-

Environment: Store in a cool, dry area away from incompatible materials, particularly water and moisture.[4]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to maintain the integrity of the compound.

Emergency Procedures: A Step-by-Step Guide

Prompt and correct action in the event of an emergency is critical to minimizing harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response

The appropriate response to a spill depends on its scale.

Small Spills (manageable by trained laboratory personnel):

-

Evacuate and Alert: Alert personnel in the immediate area.

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment: Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels.[11]

-

Neutralization (with caution): For small spills, slow and careful addition of a neutralizing agent like sodium bicarbonate can be considered to react with any generated HCl.

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Ensure all cleaning materials are also disposed of as hazardous waste.

Large Spills (requiring specialized assistance):

-

Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.

-

Isolate the Area: Close the doors to the affected area and post a warning sign.

-